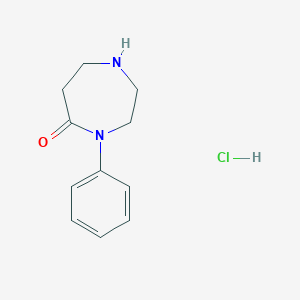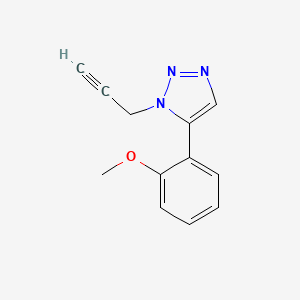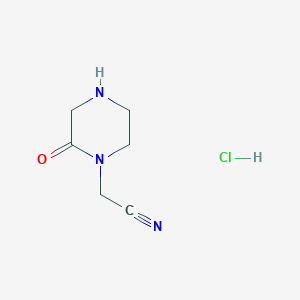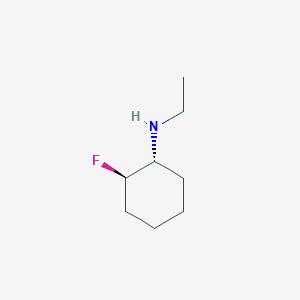![molecular formula C9H12N2O2S B1531839 (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol CAS No. 2165351-35-7](/img/structure/B1531839.png)
(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol
Descripción general
Descripción
(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol, also known as 4-methylthio-3-oxo-4-pyrimidinol or MTO, is an intermediate in the synthesis of several important compounds, including amino acids, nucleosides, and polymers. MTO is also a key component in the synthesis of the antimalarial drug artemisinin, which is derived from the sweet wormwood plant. MTO has been studied extensively for its potential applications in the medical and pharmaceutical industries, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Studies on pyrimidine derivatives, such as the synthesis of novel 5-methyl-4-thiopyrimidine derivatives, reveal the importance of these compounds in exploring new chemical spaces and understanding molecular interactions. The synthesis methods often involve the formation of different substituents on the pyrimidine ring, which can lead to a variety of biological activities and structural properties (Stolarczyk et al., 2018). These synthetic approaches are crucial for developing new drugs and materials with tailored properties.
Cytotoxic Activity
Research on pyrimidine derivatives has also explored their cytotoxic activities against various cancer cell lines. The structural modifications on the pyrimidine ring, such as the introduction of sulfanyl groups, have been studied for their effects on cytotoxicity. For example, certain derivatives have shown specific activities against Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines, offering insights into the potential therapeutic applications of these compounds (Stolarczyk et al., 2018).
Bioisosteres and Drug Discovery
The concept of bioisosteres, where one chemical group is replaced with another possessing similar physical or chemical properties, is critical in drug discovery. Compounds like 3‐Sulfanyl‐oxetanes have been presented as novel bioisosteric replacements for thioesters or benzyl sulfides, showcasing the potential of sulfur-containing oxetanes in medicinal chemistry and drug design (Croft et al., 2017).
Chemical Biology and Enzyme Inhibition
Pyrimidine derivatives have been investigated for their role in inhibiting enzymes like acetolactate synthase, which is a target for herbicides. The study of triazolopyrimidine sulfanilides and their effect on spontaneous mutants resistant to these compounds helps in understanding the mechanisms of enzyme inhibition and resistance, which is valuable for developing new agrochemicals (Subramanian et al., 1990).
Propiedades
IUPAC Name |
(3R,4R)-4-(4-methylpyrimidin-2-yl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-2-3-10-9(11-6)14-8-5-13-4-7(8)12/h2-3,7-8,12H,4-5H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGICEUJAHDTGJ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)

![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)

![4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531767.png)
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)
![4-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1531770.png)



![N-[(1R,2R)-2-fluorocyclohexyl]-3,4-dimethylaniline](/img/structure/B1531774.png)
